1-[(3-carbamimidoylphenyl)methyl]-4-methyl-N-(naphthalen-1-ylmethyl)indole-2-carboxamide
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Overview
Description
Preparation Methods
The synthesis of S6716 involves several steps, starting with the preparation of the indole core structure. The synthetic route typically includes the following steps:
Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis reaction, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Amidino Group: The amidino group is introduced through a reaction with an appropriate amidine precursor.
Carboxamide Formation: The final step involves the formation of the carboxamide group through a reaction with a carboxylic acid derivative.
Industrial production methods for S6716 are not well-documented, as it is primarily used for research purposes. the synthetic route described above can be scaled up for larger-scale production if necessary.
Chemical Reactions Analysis
S6716 undergoes various chemical reactions, including:
Oxidation: S6716 can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The major products of oxidation are typically the corresponding carboxylic acids or ketones.
Reduction: Reduction of S6716 can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of the corresponding alcohols or amines.
Substitution: S6716 can undergo substitution reactions, particularly at the indole nitrogen or the amidino group.
Scientific Research Applications
S6716 has a wide range of applications in scientific research, including:
Chemistry: S6716 is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: In biological research, S6716 is used to study enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of S6716 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound exerts its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and target of interest .
Comparison with Similar Compounds
S6716 can be compared with other similar compounds, such as:
3-amidinobenzylindole carboxamide 22: Similar in structure but with slight variations in the substituents, leading to different biological activities.
4-methyl-N-(naphthalen-1-ylmethyl)indole-2-carboxamide: Another related compound with different substituents, affecting its chemical and biological properties.
S6716 is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable tool in various research applications.
Properties
Molecular Formula |
C29H26N4O |
---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
1-[(3-carbamimidoylphenyl)methyl]-4-methyl-N-(naphthalen-1-ylmethyl)indole-2-carboxamide |
InChI |
InChI=1S/C29H26N4O/c1-19-7-4-14-26-25(19)16-27(33(26)18-20-8-5-11-22(15-20)28(30)31)29(34)32-17-23-12-6-10-21-9-2-3-13-24(21)23/h2-16H,17-18H2,1H3,(H3,30,31)(H,32,34) |
InChI Key |
IDKGPACCMPKKQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(N(C2=CC=C1)CC3=CC(=CC=C3)C(=N)N)C(=O)NCC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
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